molecular formula C26H25N5O B12130853 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12130853
M. Wt: 423.5 g/mol
InChI Key: SOLCKIBEFSXISX-UHFFFAOYSA-N
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Description

The compound 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one (hereafter referred to as Compound A) is a quinazolin-5-one derivative characterized by a bicyclic quinazoline core. Key structural features include:

  • A 6-ethyl-4-methylquinazolin-2-yl substituent linked via an amino group at position 2.
  • A 4-methylphenyl group at position 7 of the dihydroquinazolinone scaffold.
  • A partially hydrogenated quinazolin-5-one ring system, contributing to conformational rigidity .

Compound A’s structural complexity suggests tailored electronic and steric properties, which may influence its biological interactions.

Properties

Molecular Formula

C26H25N5O

Molecular Weight

423.5 g/mol

IUPAC Name

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H25N5O/c1-4-17-7-10-22-20(11-17)16(3)28-26(29-22)31-25-27-14-21-23(30-25)12-19(13-24(21)32)18-8-5-15(2)6-9-18/h5-11,14,19H,4,12-13H2,1-3H3,(H,27,28,29,30,31)

InChI Key

SOLCKIBEFSXISX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid derivatives with suitable aldehydes or ketones, followed by cyclization to form the quinazolinone core .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key analogs of Compound A, highlighting substituent differences and their implications:

Compound ID R1 (Position 2) R2 (Position 7) Molecular Formula Key Properties/Activities Evidence Source
Compound A 6-Ethyl-4-methylquinazolin-2-yl 4-Methylphenyl C27H26N6O High lipophilicity; potential COX/kinase inhibition
Compound B 3-Methylphenyl 4-Fluorophenyl C21H17FN4O Enhanced electronegativity (fluorine); improved target binding
Compound C Furan-2-ylmethyl 4-Methoxyphenyl C21H20N4O2 Methoxy group increases solubility; moderate steric hindrance
Compound D 4-Methylquinazolin-2-yl Methyl C18H17N5O Simplified structure; reduced steric bulk
Compound E 4-Methyl Phenyl C15H15N3O Minimal substituents; baseline activity for SAR studies
Key Observations:

Compound C (4-methoxyphenyl) offers electron-donating methoxy groups, improving aqueous solubility but possibly reducing membrane permeability .

Steric Considerations :

  • Compound A ’s 6-ethyl and 4-methyl groups on the quinazolinyl moiety create steric bulk, which may hinder binding to flat active sites but enhance selectivity for specific targets .
  • Compound D (methyl at R2) minimizes steric hindrance, enabling easier access to hydrophobic pockets .

Lipophilicity :

  • The 4-methylphenyl group in Compound A contributes to higher lipophilicity (logP ≈ 4.2 predicted), favoring blood-brain barrier penetration compared to Compound C (logP ≈ 3.1) .

Biological Activity

2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline family. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is C19H19N5O. The compound features a quinazolinone core with various substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC19H19N5O
Molecular Weight333.4 g/mol
IUPAC Name2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
SMILES RepresentationCCC1=CC2=C(N=C(N=C2C=C1)/N=C(\N)/NC(=O)C3=CC=CC=C3)C

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

1. Antimicrobial Activity
Studies have shown that quinazoline derivatives possess significant antibacterial properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compound's specific structure allows it to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .

2. Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly as an Aurora A kinase inhibitor. In vitro studies demonstrated that it induces apoptosis in cancer cells by disrupting cell cycle progression and promoting G2/M phase arrest . This mechanism highlights its potential in cancer therapeutics.

3. Enzyme Inhibition
The compound acts as an enzyme inhibitor, interacting with specific enzymes and modulating their activity. This interaction may involve binding at active sites or allosteric sites, thereby altering enzyme conformation or blocking substrate access.

The proposed mechanisms of action for 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one include:

  • Enzyme Binding: The compound may bind to the active sites of enzymes involved in critical biochemical pathways.
  • Receptor Modulation: It can modulate receptor activity, influencing downstream signaling pathways associated with various diseases.

These mechanisms underpin its diverse biological activities and therapeutic potential.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of quinazoline derivatives, the compound demonstrated significant inhibition against multi-drug resistant strains of Staphylococcus aureus and E. coli. The results indicated a 2–4 fold improvement in activity compared to previously reported compounds .

Case Study 2: Cancer Cell Line Studies
Another study focused on the compound's effects on MDA-MB-231 breast cancer cells. It showed potent cytotoxicity with an IC50 value lower than standard treatments like ENMD-2076. The study further confirmed that the compound induced caspase-dependent apoptosis and disrupted mitotic processes .

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